molecular formula C16H13NO3S B12893771 5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one CAS No. 88051-64-3

5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one

Katalognummer: B12893771
CAS-Nummer: 88051-64-3
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: SCDOEDLHJATXMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization with an appropriate reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Benzyl-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar in structure but lacks the thioxo group.

    3-Benzyl-4-oxo-2-thioxothiazolidinylidene derivatives: Contains a similar thioxo group but different ring structures.

Uniqueness

5-Benzyl-3-hydroxy-5-phenyl-2-thioxooxazolidin-4-one is unique due to the presence of both a thioxo group and a hydroxy group in its structure, which imparts distinct chemical reactivity and potential biological activity.

Eigenschaften

88051-64-3

Molekularformel

C16H13NO3S

Molekulargewicht

299.3 g/mol

IUPAC-Name

5-benzyl-3-hydroxy-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C16H13NO3S/c18-14-16(20-15(21)17(14)19,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,19H,11H2

InChI-Schlüssel

SCDOEDLHJATXMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2(C(=O)N(C(=S)O2)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.